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Abstract
SR18662 is a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription

factor implicated in the proliferation and survival of colorectal cancer (CRC) cells.[1][2][3][4]

Developed as an analog of ML264, SR18662 demonstrates significantly improved efficacy in

reducing the viability of various CRC cell lines and inhibiting tumor growth in vivo.[5][6] This

technical guide provides a comprehensive overview of the chemical structure, mechanism of

action, and biological activity of SR18662, supported by quantitative data and detailed

experimental protocols.

Chemical Structure and Properties
SR18662 is a synthetic molecule with the following chemical properties:
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Property Value

Chemical Formula C₁₆H₁₉Cl₂N₃O₄S

Molecular Weight 420.31 g/mol [2][7][8]

SMILES
ClC1=CC(/C=C/C(NCC(N2CCN(CC2)S(C)

(=O)=O)=O)=O)=CC=C1Cl[2][7]

Chemical Name
N-(2-((4-(methylsulfonyl)piperazin-1-yl)amino)-2-

oxoethyl)-3-(3,4-dichlorophenyl)acrylamide

Caption: Chemical structure of SR18662.

Mechanism of Action
SR18662 exerts its anti-cancer effects primarily through the potent and selective inhibition of

KLF5.[1][2][3][4] KLF5 is a zinc finger transcription factor that plays a crucial role in cell

proliferation, differentiation, and tumorigenesis. By inhibiting KLF5, SR18662 disrupts

downstream signaling pathways critical for cancer cell survival and growth.

The primary mechanism of SR18662 involves the covalent and irreversible modification of its

target protein(s), likely through an active site cysteine residue.[5] This leads to the

downregulation of KLF5 activity, which in turn affects the expression of cyclins and key

components of the MAPK and WNT signaling pathways.[1][5][6] The inhibition of these

pathways ultimately results in cell cycle arrest and apoptosis in colorectal cancer cells.[1][2][5]

[6]
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Caption: SR18662 signaling pathway.

Quantitative Data
In Vitro Potency
SR18662 demonstrates potent inhibition of KLF5 promoter activity.

Compound IC₅₀ (nM)

SR18662 4.4[1][2][3][4][5]

ML264 43.9[5]

SR15006 41.6[5]

Cell Viability Inhibition
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SR18662 effectively reduces the viability of various colorectal cancer cell lines. The half-

maximal inhibitory concentrations (IC₅₀) after 24 hours of treatment are presented below.

Cell Line SR18662 IC₅₀ (µM)

DLD-1 ~1

HCT116 ~1

HT29 ~0.5

SW620 ~0.7

Experimental Protocols
Synthesis of SR18662
The synthesis of SR18662 is a three-step process:

Step 1: Amide Coupling. A solution of 1-methylsulfonyl-piperazine and Cbz-Glycine in DMF is

treated with diisopropylethylamine, followed by the addition of the coupling agent EDCI and

HOBt. The reaction is quenched with an aqueous saturated NH₄Cl solution.[5]

Step 2: Deprotection. The product from Step 1 is dissolved in a 1:1 mixture of MeOH and

THF in a pressure vessel. 10 mol% of Pd/C catalyst is added, and the mixture is shaken

under H₂ pressure (55 psi) for 12 hours. The catalyst is removed by filtration through Celite,

and the solvent is concentrated to yield the deprotected intermediate.[5]

Step 3: Final Coupling. The intermediate from Step 2 is coupled with 3-(3,4-

dichlorophenyl)acrylic acid to yield SR18662.

Step 1: Amide Coupling Step 2: Deprotection
Step 3: Final Coupling

1-methylsulfonyl-piperazine
+ Cbz-Glycine

DIEA, EDCI, HOBt
in DMF Coupled Intermediate H₂, Pd/C

in MeOH/THF Deprotected Intermediate 3-(3,4-dichlorophenyl)acrylic acid SR18662

Click to download full resolution via product page

Caption: SR18662 synthesis workflow.
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KLF5 Promoter Activity Assay
This assay quantifies the inhibitory effect of SR18662 on the transcriptional activity of the KLF5

promoter.

Cell Seeding: DLD-1/pGL4.18hKLF5p cells, which are stably transduced with a luciferase

reporter gene under the control of the human KLF5 promoter, are seeded in a 96-well plate.

[5]

Compound Treatment: Cells are treated with SR18662 dissolved in DMSO at final

concentrations ranging from 0.001 to 20 µM for 24 hours.[2][5]

Luciferase Assay: The human KLF5 promoter activity is determined using the ONE-Glo

luciferase assay system with a plate reader.[2][5]

Data Analysis: IC₅₀ values are calculated using appropriate software such as GraphPad

Prism.[5]

Cell Viability Assay
This assay measures the effect of SR18662 on the viability of colorectal cancer cell lines.

Cell Seeding: DLD-1, HCT116, HT29, and SW620 cells are seeded in 96-well plates.

Compound Treatment: Cells are treated with various concentrations of SR18662 for 24

hours.[5]

Viability Measurement: Cell viability is measured using a commercially available kit such as

Cell Titer Glo.[5]

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control

cells.

Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptosis in cells treated with SR18662
using Annexin V and Propidium Iodide (PI) staining.
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Cell Treatment: DLD-1 and HCT116 cells are treated with 10 µM SR18662 for 24-72 hours.

[1][4]

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected.

Staining: Cells are washed with PBS and resuspended in 1X Binding Buffer. Annexin V-FITC

and Propidium Iodide (PI) are added to the cell suspension.

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[7][8][9]

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Flow Cytometry Results
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Caption: Apoptosis assay workflow.

Western Blot Analysis
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Western blotting is used to determine the effect of SR18662 on the protein expression levels of

components of the MAPK and WNT signaling pathways.

Cell Lysis: DLD-1 and HCT116 cells are treated with SR18662, and whole-cell lysates are

prepared.

Protein Quantification: Protein concentration is determined using a standard assay (e.g.,

BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against proteins of interest (e.g., p-Erk, p-GSK3β, β-catenin, cyclins).

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the signal is detected using an enhanced chemiluminescence

(ECL) system.

Conclusion
SR18662 is a promising lead compound for the development of novel therapeutics for

colorectal cancer. Its potent and selective inhibition of KLF5, leading to the disruption of key

oncogenic signaling pathways, and its demonstrated efficacy in preclinical models warrant

further investigation. The detailed chemical information and experimental protocols provided in

this guide serve as a valuable resource for researchers in the fields of oncology and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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